![molecular formula C10H19FN2O2 B6351365 tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate CAS No. 2165900-52-5](/img/structure/B6351365.png)

tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

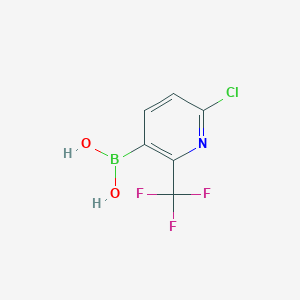

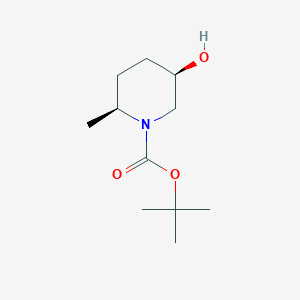

Tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate, commonly referred to as TBFC, is a compound that has become increasingly popular in the field of organic chemistry due to its unique properties. TBFC has been used in a variety of applications, ranging from pharmaceuticals to materials science.

Scientific Research Applications

TBFC has found a variety of applications in scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of materials for drug delivery systems, such as liposomes and polymers-based drug delivery systems.

Mechanism of Action

Target of Action

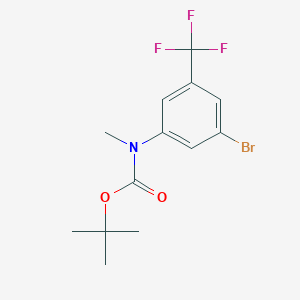

Similar compounds are often used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amine groups in biological systems.

Mode of Action

It’s known that the tert-butyl group can be used in chemical transformations , implying that it may undergo reactions with its targets, leading to changes in their structure and function.

Biochemical Pathways

The compound’s potential to mediate the deprotection of prenyl esters and other acid-labile groups suggests that it may influence pathways involving these groups.

Pharmacokinetics

The compound’s solid physical form and storage temperature suggest that it may have specific requirements for stability and bioavailability .

Result of Action

Its potential role in the synthesis of n-boc-protected anilines suggests that it may contribute to the formation of these compounds, which have various applications in chemical biology.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate”. For instance, its storage temperature suggests that it may require specific conditions for optimal stability . Additionally, its reactivity with various functional groups implies that the presence of these groups in the environment could affect its action.

Advantages and Limitations for Lab Experiments

TBFC has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in aqueous solutions. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. However, TBFC is also limited in its applications due to its relatively low solubility in organic solvents.

Future Directions

TBFC has a wide range of potential applications, and there are several areas of research that could be explored in the future. For example, TBFC could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases. Additionally, TBFC could be used to design materials for drug delivery systems, such as liposomes and polymers-based drug delivery systems. Finally, TBFC could be used to synthesize other compounds with unique properties, such as catalysts and inhibitors.

Synthesis Methods

TBFC can be synthesized through a variety of methods, including a nucleophilic substitution reaction. In this reaction, a nucleophile (such as an amine) is reacted with an electrophile (such as a halide) to form a carbon-nitrogen bond. The reaction is typically carried out in an aqueous medium, and the resulting product is a tert-butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate.

properties

IUPAC Name |

tert-butyl N-[[(3R)-3-fluoropyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEHPMQIVVIUQX-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@]1(CCNC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)

![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)